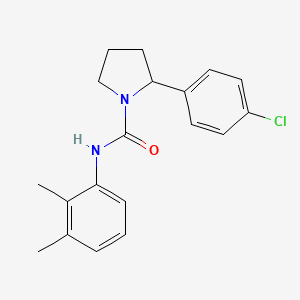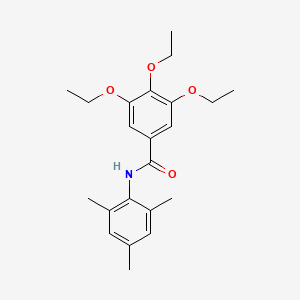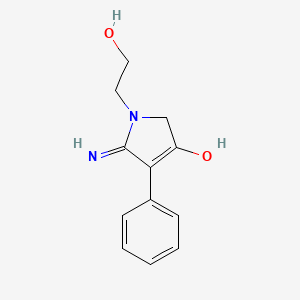
2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-1-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-1-pyrrolidinecarboxamide, commonly known as CDP-870, is a chemical compound that has been extensively studied for its potential use in the treatment of inflammatory diseases. This compound is a member of the pyrrolidinecarboxamide family of compounds and has been shown to have potent anti-inflammatory properties.
作用机制
CDP-870 is believed to exert its anti-inflammatory effects by inhibiting the activity of a protein called p38 MAP kinase, which is involved in the production of pro-inflammatory cytokines. By inhibiting p38 MAP kinase, CDP-870 can reduce the production of these cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
CDP-870 has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, CDP-870 has been shown to have analgesic effects, as well as the ability to reduce joint destruction in animal models of rheumatoid arthritis. CDP-870 has also been shown to have a good safety profile, with no significant adverse effects reported in clinical trials.
实验室实验的优点和局限性
One of the main advantages of CDP-870 for lab experiments is its potent anti-inflammatory properties, which make it a valuable tool for studying the mechanisms of inflammation. However, the complex synthesis of CDP-870 and its high cost can be a limitation for some experiments.
未来方向
There are several future directions for the study of CDP-870. One area of interest is the potential use of CDP-870 in combination with other anti-inflammatory drugs, such as methotrexate, to achieve greater efficacy in the treatment of inflammatory diseases. Another area of interest is the development of more efficient synthesis methods for CDP-870, which could make it more accessible for research purposes. Finally, further studies are needed to fully understand the biochemical and physiological effects of CDP-870, as well as its potential long-term safety profile.
合成方法
The synthesis of CDP-870 involves a multi-step process that includes the reaction of 4-chlorobenzoyl chloride with 2,3-dimethylaniline to form an intermediate, which is then reacted with pyrrolidine-1-carboxylic acid to yield the final product. The synthesis of CDP-870 is a complex and time-consuming process that requires a high level of expertise in organic chemistry.
科学研究应用
The anti-inflammatory properties of CDP-870 have been extensively studied in both in vitro and in vivo models. Several studies have shown that CDP-870 can significantly reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta, which are key mediators of inflammation. This makes CDP-870 a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-13-5-3-6-17(14(13)2)21-19(23)22-12-4-7-18(22)15-8-10-16(20)11-9-15/h3,5-6,8-11,18H,4,7,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGJLSLTVZYXKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CCCC2C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(methoxyacetyl)-2-piperidinecarboxamide](/img/structure/B6031308.png)
![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylethyl)propanamide](/img/structure/B6031311.png)
![5-{[(4-bromophenyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide](/img/structure/B6031323.png)
![3-[2-(4-nitrophenyl)-2-oxoethylidene]-1-phenyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6031335.png)
![methyl (1-{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6031341.png)
![N-(1-methylbutyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B6031343.png)

![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6031374.png)
![N~2~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)glycinamide oxalate](/img/structure/B6031381.png)

![2-amino-7-{[2,2-dimethyl-1-(2-thienyl)cyclopropyl]carbonyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6031401.png)
![N-[2-(dimethylamino)ethyl]-8-quinolinecarboxamide](/img/structure/B6031409.png)
![5,5-dimethyl-2-[1-(1-naphthylamino)propylidene]-1,3-cyclohexanedione](/img/structure/B6031417.png)
![[2-({4-[(3-chlorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6031428.png)